molecular formula C20H17ClFN3O2 B2760531 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 921852-11-1

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2760531
CAS No.: 921852-11-1
M. Wt: 385.82
InChI Key: DSPKIBMHFRCKQF-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2 and its molecular weight is 385.82. The purity is usually 95%.
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Scientific Research Applications

Photochemical and Thermochemical Modeling

  • Spectroscopic and quantum mechanical studies have demonstrated that certain bioactive analogs possess significant potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency (LHE) and free energy of electron injection. These compounds also exhibit notable non-linear optical (NLO) activity, suggesting their utility in photovoltaic applications (Mary et al., 2020).

Antimicrobial Studies

  • Synthesis and evaluation of various derivatives have shown promising antimicrobial properties. For instance, certain 4-oxo-thiazolidine and 3(2H)-one pyridazinone derivatives have been synthesized and demonstrated significant antimicrobial activity, highlighting their potential in combating microbial infections (Patel et al., 2009); (Le et al., 2018).

Anticancer Activity

  • Research into 3(2H)-one pyridazinone derivatives has also indicated potential antioxidative and anticancer activities through molecular docking studies. These studies suggest these compounds could offer a novel approach to cancer treatment, emphasizing the need for further investigation into their therapeutic efficacy (Mehvish & Kumar, 2022).

Molecular Docking Analysis

  • The synthesis of novel compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been explored for anticancer applications, with in silico modeling targeting specific receptors. This highlights the role of molecular design in developing targeted cancer therapies (Sharma et al., 2018).

Cytotoxic Effects

  • Novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives have been synthesized and screened for cytotoxic activity against tumor cell lines. Some derivatives exhibited inhibitory effects that were superior to the standard doxorubicin, suggesting potential utility in cancer treatment (Flefel et al., 2015).

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-16-5-3-15(4-6-16)18-9-10-20(27)25(24-18)12-11-23-19(26)13-14-1-7-17(22)8-2-14/h1-10H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPKIBMHFRCKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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